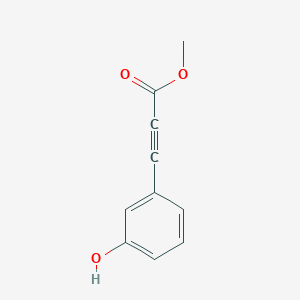

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a prop-2-ynoate moiety. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-oxophenyl)prop-2-ynoate.

Reduction: Formation of Methyl 3-(3-hydroxyphenyl)prop-2-ene or Methyl 3-(3-hydroxyphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(3-methylphenyl)prop-2-enoate

- Methyl 3-(3-hydroxyphenyl)prop-2-enoate

- Methyl 3-(3-hydroxyphenyl)propanoate

Uniqueness

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is unique due to the presence of both a hydroxyphenyl group and an alkyne moiety. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate, an alkyne derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound, with the molecular formula C10H10O3, features a unique structure that includes a propyne moiety and a hydroxyphenyl group, contributing to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Propyne Moiety: The triple bond between the second and third carbon atoms enhances the reactivity of this compound.

- Hydroxyphenyl Group: The presence of the hydroxy group allows for hydrogen bonding, influencing interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Properties: Studies suggest that this compound can inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.

- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress-related damage.

- Anticancer Potential: Preliminary studies have shown that this compound may inhibit the proliferation of certain cancer cell lines by modulating key cellular pathways involved in growth and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: The hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity.

- Electron Transfer Reactions: The conjugated system allows participation in redox reactions, impacting cellular redox states and signaling pathways.

- Inhibition of Specific Pathways: Similar compounds have been shown to inhibit specific kinases or transcription factors involved in cancer progression and inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group at the para position | Different biological activity due to substitution |

| Methyl 3-(2-hydroxyphenyl)prop-2-enoate | Hydroxy group at the ortho position | Varies in reactivity compared to meta and para forms |

| Ethyl 3-(3-hydroxyphenyl)prop-2-enoate | Ethyl instead of methyl | Alters solubility and potential biological activity |

| Methyl 3-(4-methoxyphenyl)prop-2-enoate | Methoxy group instead of hydroxy | Changes polarity and reactivity significantly |

This table highlights how variations in substituent positions and types affect chemical properties and biological activities, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Anti-inflammatory Effects: A study demonstrated that this compound effectively reduced TNF-alpha-induced inflammation in L929 cells, showing an IC50 value indicative of potent activity against inflammatory mediators.

- Antioxidant Activity Assessment: In vitro assays revealed that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants.

- Cancer Cell Line Studies: Research involving various cancer cell lines indicated that this compound could induce apoptosis through modulation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 3-(3-hydroxyphenyl)prop-2-ynoate |

InChI |

InChI=1S/C10H8O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,1H3 |

InChI Key |

JDERESUNDAGZNL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC(=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.